4-(methylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-(methylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a versatile compound with a unique structure that includes a benzamide core, a thiophene ring, and an oxadiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or cyclic anhydrides, in the presence of a base like NaOH in a DMSO medium.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with thiophene-2-carboxylic acid or its derivatives.
Attachment of the Benzamide Core: The final step involves the formation of the benzamide core by reacting the intermediate product with 4-methylsulfanylbenzoic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
4-(methylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-(methylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Drug Discovery: It is explored for its potential as an antiviral, antibacterial, and anticancer agent.
Materials Science: The compound’s unique structure makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Molecular Biology: It is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(methylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Thiophene Derivatives: Compounds with thiophene rings are known for their optoelectronic properties.
Benzamide Derivatives: These compounds are widely studied for their pharmacological activities.
Properties
IUPAC Name |
4-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-20-10-6-4-9(5-7-10)12(18)15-14-17-16-13(19-14)11-3-2-8-21-11/h2-8H,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJKJAWLPRPAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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